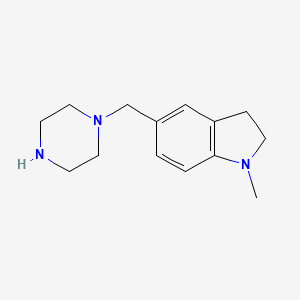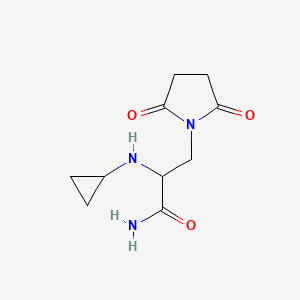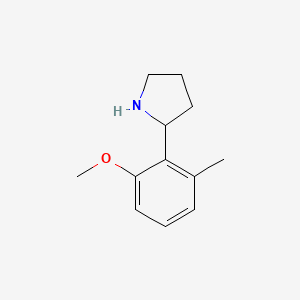
1-Methyl-5-(piperazin-1-ylmethyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(piperazin-1-ylmethyl)indoline is a chemical compound with the molecular formula C14H21N3. It is an indoline derivative, which means it contains an indoline core structure. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(piperazin-1-ylmethyl)indoline typically involves the reaction of indoline with piperazine in the presence of a methylating agent. One common method is to react indoline with piperazine and formaldehyde under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5-(piperazin-1-ylmethyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The indoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, potentially altering the piperazine or indoline rings.
Substitution: Halogenated or nitrated derivatives of the indoline ring.
Applications De Recherche Scientifique
1-Methyl-5-(piperazin-1-ylmethyl)indoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(piperazin-1-ylmethyl)indoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoline: The parent compound of 1-Methyl-5-(piperazin-1-ylmethyl)indoline.
Piperazine: A core structure in the compound, known for its use in various pharmaceuticals.
Other Indoline Derivatives: Compounds with similar structures but different substituents on the indoline ring.
Uniqueness
This compound is unique due to the presence of both the indoline and piperazine moieties, which can confer distinct biological activities and chemical reactivity. Its specific substitution pattern also differentiates it from other indoline derivatives, potentially leading to unique applications and properties.
Propriétés
Formule moléculaire |
C14H21N3 |
|---|---|
Poids moléculaire |
231.34 g/mol |
Nom IUPAC |
1-methyl-5-(piperazin-1-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C14H21N3/c1-16-7-4-13-10-12(2-3-14(13)16)11-17-8-5-15-6-9-17/h2-3,10,15H,4-9,11H2,1H3 |
Clé InChI |
UJHSBKVNRLDXKR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C1C=CC(=C2)CN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13531618.png)
![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)



![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)
